Cas no 188111-79-7 (tert-butyl (3R)-3-aminopiperidine-1-carboxylate)

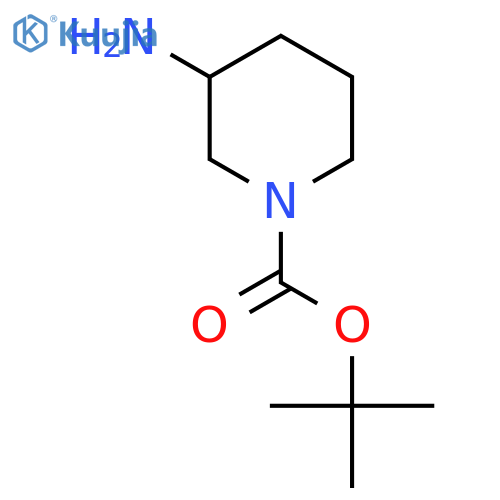

188111-79-7 structure

商品名:tert-butyl (3R)-3-aminopiperidine-1-carboxylate

CAS番号:188111-79-7

MF:C10H20N2O2

メガワット:200.278002738953

MDL:MFCD03094717

CID:66329

PubChem ID:1501974

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-1-Boc-3-Aminopiperidine

- (R)-1-N-Boc-3-aminopiperidine

- 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE

- 1-tert-butyloxycarbonyl-3-r-aminopiperidine

- 1-PIPERIDINECARBOXYLIC ACID, 3-AMINO-, 1,1-DIMETHYLETHYL ESTER, (3R)-

- (R)-BOC-PIP(3-NH2) HCL

- (R)-3-AMINO-1-N-BOC-PIPERIDINE

- (R)-3-AMINO-1-BOC-PIPERIDINE

- (R)-3-AMINO-1-BOC-PIPERIDINE HYDROCHLORIDE

- (R)-3-AMINO-N-BOC-PIPERIDINE

- (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER

- (R)-3-AMINO-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER HCL

- (R)-1-TERT-BUTYLOXYCARBONYL-3-AMINOPIPERIDINE HYDROCHLORIDE

- (R)-1-BOC-3-PIPERIDINAMINE

- (R)-1-BOC-3-AMNIOPIPERIDINE

- (R)-1-BOC-3-AMINOPIPERIDINE HCL

- (R)-N-BOC-3-AMINOPIPERIDINE

- (R)-TERT-BUTYL 3-AMINOPIPERIDINE-1-CARBOXYLATE

- TERT-BUTYL (R)-3-AMINO-1-PIPERIDINECARBOXYLATE

- (R)-3-Amino-1-N-Boc-Piperidine (R)-1-Boc-3-Aminopiperidine

- 1-TERT-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE HYDROCHLORIDE

- 1-Piperidinecarboxylicacid,3-amino-,1,1-dimethylethylester,(3R)-(9CI)

- tert-Butyl (3R)-3-aminopiperidine-1-carboxylate

- (R)-(-)-1-N-Boc-3-Aminopiperidine

- (R)-(-)-3-Amino-1-Boc-piperidine

- (R)-1-Boc-3-amipiperidine

- tert-Butyl (R)-3-Aminopiperidine-1-carboxylate

- (R)-(-)-1-Boc-3-aminopiperidine

- (R)-3-aminopiperidine-1-carboxylic acid tert-butyl ester

- tert-butyl (3R)3-aminopiperidine-1-carboxylate

- 1-Piperidinecarboxylicacid, 3-amino-, 1,1-dimethylethyl ester, (R)-

- (R)-1-tert-Butoxycarbonyl-3-aminopiperidine

- 3-Aminopiperidine-1-carboxylic acid(R)-tert-butyl ester

- L-α(R)-BOC-PIP(3-NH2) HCL

- (R)-1-Boc-3-AMinopiperidin

- (R)-1-Boc-3-aMinopiperidi...

- (R)-tert-Butyl3-aminopiperidine-1-carboxylate

- tert-Butyl(R)-3-aminopiperidine-1-carboxylate

- R-3-amino-1-N-Boc-piperidine

- tert-butyl(3r)-3-amino-1-piperidinecarboxylate

- AM20100530

- DTXSID90363570

- MFCD03094717

- AKOS005146095

- (r)-t-butyl-3-aminopiperidine-1-carboxylate

- AKQXKEBCONUWCL-MRVPVSSYSA-N

- 3(R)-amino-piperidine-1-carboxylic Acid Tert-Butyl Ester

- AS-44390

- (R)-N-BOC-3-aminopiperadine

- (R)-3-aminopiperidine-1-carboxylic acid tertbutyl ester

- AC-15281

- CS-W009040

- (r)-1-boc-3-amino-piperidine

- 188111-79-7

- AC-136

- tert-butyl (3R)-3-amino-1-piperidinecarboxylate

- F8881-8846

- AKOS005258530

- (R)-(+)-3-amino-1-boc-piperidine

- (R)-1-tert-butoxycarbonyl-3-amino piperidine

- (R)-tert-butyl 3-aminopiperidine-1 carboxylate

- EN300-135798

- tert-butyl(3r)-3-aminopiperidine-1-carboxylate

- (R)-(1-Boc)-3-aminopiperidine

- (3R)-3-Aminopiperidine, N1-BOC protected

- SCHEMBL181567

- 625471-18-3

- (s)3-amino-1-boc-piperidine

- S-3-amino-1-N-Boc-piperidine

- (R)-(-)-3-Amino-1-Boc-piperidine, >=98.0% (TLC)

- Q-102149

- 3-(R)-amino-piperidine-1-carboxylic acid tert-butyl ester

- 1-T-BUTYLOXYCARBONYL-3-R-AMINOPIPERIDINE

- A66003

- DB-223737

- DB-031672

- tert-butyl (3R)-3-aminopiperidine-1-carboxylate

-

- MDL: MFCD03094717

- インチ: 1S/C10H20N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(11)7-12/h8H,4-7,11H2,1-3H3/t8-/m1/s1

- InChIKey: AKQXKEBCONUWCL-MRVPVSSYSA-N

- ほほえんだ: CC(C)(C)OC(=O)N1CCC[C@H](C1)N

計算された属性

- せいみつぶんしりょう: 200.152478g/mol

- ひょうめんでんか: 0

- XLogP3: 0.7

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 回転可能化学結合数: 2

- どういたいしつりょう: 200.152478g/mol

- 単一同位体質量: 200.152478g/mol

- 水素結合トポロジー分子極性表面積: 55.6Ų

- 重原子数: 14

- 複雑さ: 211

- 同位体原子数: 0

- 原子立体中心数の決定: 1

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Pale-yellow to Yellow-brown Liquid

- 密度みつど: 1.0410

- ゆうかいてん: No data available

- ふってん: 277.3±33.0 °C at 760 mmHg

- フラッシュポイント: 121.5℃

- 屈折率: 1.473

- すいようせい: Immiscible with water.

- PSA: 55.56000

- LogP: 1.98280

- かんど: Moisture Sensitive

- ようかいせい: 混合できない、または混合しにくい

- ひせんこうど: 28.5 º (c=1, DMF)

- 光学活性: [α]/D -28.5±2°, c = 1 in DMF

tert-butyl (3R)-3-aminopiperidine-1-carboxylate セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:UN2735

- WGKドイツ:3

- 危険カテゴリコード: 22-36/37/38

- セキュリティの説明: S26

- 福カードFコード:10-34

-

危険物標識:

- 危険レベル:8

- 包装カテゴリ:III

- セキュリティ用語:S26

- 包装グループ:III

- リスク用語:R22; R36/37/38

- 包装等級:III

- ちょぞうじょうけん:Store at room temperature

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | PS-5189-25G |

(3R)-3-Aminopiperidine, N1-BOC protected |

188111-79-7 | >95% | 25g |

£120.00 | 2025-02-08 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024480-5g |

(R)-1-Boc-3-aminopiperidine |

188111-79-7 | 97% | 5g |

¥65.00 | 2023-11-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024480-500g |

(R)-1-Boc-3-aminopiperidine |

188111-79-7 | 97% | 500g |

¥4375.00 | 2023-11-21 | |

| Enamine | EN300-135798-50.0g |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate |

188111-79-7 | 95% | 50g |

$234.0 | 2023-05-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024480-10g |

(R)-1-Boc-3-aminopiperidine |

188111-79-7 | 97% | 10g |

¥97.00 | 2023-11-21 | |

| Enamine | EN300-135798-0.1g |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate |

188111-79-7 | 95% | 0.1g |

$19.0 | 2023-05-01 | |

| Enamine | EN300-135798-0.25g |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate |

188111-79-7 | 95% | 0.25g |

$19.0 | 2023-05-01 | |

| Enamine | EN300-135798-5.0g |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate |

188111-79-7 | 95% | 5g |

$46.0 | 2023-05-01 | |

| Enamine | EN300-135798-25.0g |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate |

188111-79-7 | 95% | 25g |

$119.0 | 2023-05-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R50070-5g |

(R)-1-Boc-3-Aminopiperidine |

188111-79-7 | 5g |

¥86.0 | 2021-09-08 |

tert-butyl (3R)-3-aminopiperidine-1-carboxylate サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:188111-79-7)(R)-(?)-3-Amino-1-Boc-piperidine

注文番号:1680329

在庫ステータス:in Stock

はかる:Company Customization

清らかである:98%

最終更新された価格情報:Monday, 14 April 2025 18:16

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:188111-79-7)(R)-3-氨基-1-BOC-哌啶

注文番号:LE1680329

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:32

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:188111-79-7)(R)-1-Boc-3-aminopiperidine

注文番号:LE18258

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:19

価格 ($):discuss personally

tert-butyl (3R)-3-aminopiperidine-1-carboxylate 関連文献

-

Youyu Xie,Jiguo Wang,Lin Yang,Wei Wang,Qinghai Liu,Hualei Wang,Dongzhi Wei Catal. Sci. Technol. 2022 12 2162

188111-79-7 (tert-butyl (3R)-3-aminopiperidine-1-carboxylate) 関連製品

- 147539-41-1(tert-butyl 4-(methylamino)piperidine-1-carboxylate)

- 184637-48-7(tert-butyl 3-aminopiperidine-1-carboxylate)

- 6404-26-8(Boc-Lys(Ac)-OH)

- 301225-58-1(1-Boc-4-Propylaminopiperidine)

- 75844-69-8(tert-butyl piperidine-1-carboxylate)

- 2419-94-5(N-Boc-L-glutamic acid)

- 177911-87-4(Tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate)

- 186550-13-0(1-Boc-3-aminopyrrolidine)

- 264905-39-7(tert-butyl 4-(ethylamino)piperidine-1-carboxylate)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:188111-79-7)tert-butyl (3R)-3-aminopiperidine-1-carboxylate

清らかである:99%/99%

はかる:500g/1kg

価格 ($):402.0/684.0

atkchemica

(CAS:188111-79-7)tert-butyl (3R)-3-aminopiperidine-1-carboxylate

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ